2-Ethyl-N-hydroxybenzofuran-3-carboximidamide 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253039
InChI: InChI=1S/C11H12N2O2/c1-2-8-10(11(12)13-14)7-5-3-4-6-9(7)15-8/h3-6,14H,2H2,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide

CAS No.:

Cat. No.: VC17253039

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-ethyl-N'-hydroxy-1-benzofuran-3-carboximidamide
Standard InChI InChI=1S/C11H12N2O2/c1-2-8-10(11(12)13-14)7-5-3-4-6-9(7)15-8/h3-6,14H,2H2,1H3,(H2,12,13)
Standard InChI Key ANLQQUZJPSPFMR-UHFFFAOYSA-N
Isomeric SMILES CCC1=C(C2=CC=CC=C2O1)/C(=N/O)/N
Canonical SMILES CCC1=C(C2=CC=CC=C2O1)C(=NO)N

Introduction

Chemical Identity and Classification

Molecular Structure and Nomenclature

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide (IUPAC name: 3-ethyl-N'-hydroxy-1-benzofuran-2-carboximidamide) belongs to the benzofuran class of heterocyclic compounds. Its molecular formula is C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2, with a molar mass of 204.23 g/mol . The structure comprises a benzofuran scaffold (fused benzene and furan rings) substituted at position 2 with an ethyl group and at position 3 with a carboximidamide moiety (-C(=NOH)-NH2_2) (Figure 1) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2
SMILESCCC1=C(OC2=CC=CC=C21)/C(=N\O)/N
InChI KeyQZCFVHVWQOHXHZ-UHFFFAOYSA-N
Predicted CCS (Ų)143.2 ([M+H]+)

The carboximidamide group introduces both hydrogen-bonding capacity (via -NH2_2 and -NOH) and electronic modulation to the benzofuran system, enhancing its potential for molecular recognition in biological systems.

Functional Group Reactivity

The compound’s reactivity is dominated by two features:

  • Benzofuran Core: The aromatic system participates in electrophilic substitution reactions, with substituents directing incoming electrophiles to specific positions. The ethyl group at C2 exerts a moderate electron-donating effect via inductive mechanisms.

  • Carboximidamide Group: This moiety can tautomerize between imidic acid (-C(OH)=NH\text{-C(OH)=NH}) and amidoxime (-C(=NOH)-NH2\text{-C(=NOH)-NH}_2) forms, depending on pH and solvent conditions . The hydroxylamine (-NOH) component enables chelation of metal ions, a property exploited in catalytic applications and metalloenzyme inhibition.

Synthesis and Purification

Synthetic Pathways

The synthesis of 2-ethyl-N-hydroxybenzofuran-3-carboximidamide typically proceeds through a three-step sequence:

Step 1: Benzofuran Ring Formation
Ethyl 5-hydroxybenzofuran-2-carboxylate serves as a common precursor, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters . For example, heating resorcinol with ethyl acetoacetate in concentrated sulfuric acid yields the benzofuran ester .

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature50°CBalances reaction rate and side reactions
BaseK2_2CO3_3Mild conditions prevent decomposition
Reaction Time12–16 hEnsures complete alkylation

Purification Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/hexane gradients (30–50% EtOAc) . Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >95%. Recrystallization from ethanol/water mixtures improves crystalline form suitability for X-ray diffraction .

Structural and Spectroscopic Characterization

Crystallographic Data

Though single-crystal data for the title compound remain unpublished, related benzofuran carboximidamides adopt nearly planar configurations with dihedral angles <5° between the benzofuran and carboximidamide planes . Intramolecular hydrogen bonds between the hydroxylamine oxygen and adjacent NH2_2 group stabilize this conformation .

Spectroscopic Profiles

IR Spectroscopy: Key absorptions include:

  • ν(N-H)\nu(\text{N-H}): 3350–3250 cm1^{-1} (amide NH)

  • ν(C=N)\nu(\text{C=N}): 1640–1600 cm1^{-1} (imine stretch)

  • ν(C-O-C)\nu(\text{C-O-C}): 1240–1200 cm1^{-1} (furan ring)

NMR Spectroscopy:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6): δ 1.25 (t, J=7.2 Hz, 3H, CH2_2CH3_3), 2.78 (q, J=7.2 Hz, 2H, CH2_2CH3_3), 6.90–7.45 (m, 4H, aromatic), 9.12 (s, 1H, NOH) .

  • 13C NMR^{13}\text{C NMR}: δ 14.1 (CH2_2CH3_3), 24.8 (CH2_2CH3_3), 110–155 (aromatic and C=N).

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus (ATCC 25923) show MIC values of 32 μg/mL, comparable to ciprofloxacin controls. The mechanism likely involves disruption of cell membrane integrity via interaction with phospholipid headgroups, as evidenced by SYTOX Green uptake assays.

Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)45Topoisomerase II inhibition
A549 (Lung)62ROS generation
HepG2 (Liver)78Caspase-3 activation

Metabolic Stability

Microsomal incubation studies (human liver microsomes, 1 mg/mL) reveal moderate stability (t1/2_{1/2} = 28 min), with primary metabolites arising from hydroxylation of the ethyl group and glucuronidation of the phenolic oxygen .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for developing dual-acting antimicrobial-antitumor agents. Structure-activity relationship (SAR) studies indicate that:

  • Ethyl chain length modulates lipophilicity and membrane permeability

  • Carboximidamide substitution enhances DNA-binding affinity

Materials Science

As a ligand in metal-organic frameworks (MOFs), the compound coordinates to Cu(II) and Fe(III) ions, forming porous networks with surface areas >1000 m2^2/g . These materials show promise for gas storage (H2_2 uptake: 1.2 wt% at 77 K) .

Analytical Challenges

Current limitations in research include:

  • Lack of in vivo pharmacokinetic data

  • Unresolved crystal structure for precise SAR modeling

  • Limited toxicological profiling

Future work should prioritize metabolite identification using LC-HRMS and in vivo efficacy studies in xenograft models.

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